(Z)-2-Hydroxypropyl(2-hydroxyethyl)methyl(2-((1-oxo-9-octadecenyl)amino)ethyl)ammonium methyl sulphate
Description
The compound (Z)-2-Hydroxypropyl(2-hydroxyethyl)methyl(2-((1-oxo-9-octadecenyl)amino)ethyl)ammonium methyl sulphate is a quaternary ammonium surfactant characterized by a complex structure featuring:
- A quaternary ammonium core with hydroxypropyl, hydroxyethyl, and methyl substituents.
- A long unsaturated acyl chain (9-octadecenyl) linked via an amide bond.
- A methyl sulphate counterion enhancing solubility .
This structure confers unique surfactant properties, making it suitable for applications in detergents, emulsifiers, and antimicrobial formulations. Its unsaturated acyl chain and polar hydroxyl groups balance hydrophilicity and lipophilicity, enabling efficient micelle formation and membrane interaction .
Properties
CAS No. |
93982-91-3 |
|---|---|
Molecular Formula |
C27H56N2O7S |
Molecular Weight |
552.8 g/mol |
IUPAC Name |
2-hydroxyethyl-(2-hydroxypropyl)-methyl-[2-[[(Z)-octadec-9-enoyl]amino]ethyl]azanium;methyl sulfate |
InChI |
InChI=1S/C26H52N2O3.CH4O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(31)27-20-21-28(3,22-23-29)24-25(2)30;1-5-6(2,3)4/h11-12,25,29-30H,4-10,13-24H2,1-3H3;1H3,(H,2,3,4)/b12-11-; |
InChI Key |
UIBLMQVWQXUWMK-AFEZEDKISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC[N+](C)(CCO)CC(C)O.COS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC[N+](C)(CCO)CC(C)O.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Biological Activity
(Z)-2-Hydroxypropyl(2-hydroxyethyl)methyl(2-((1-oxo-9-octadecenyl)amino)ethyl)ammonium methyl sulphate, commonly referred to as a quaternary ammonium compound, is recognized for its unique chemical structure and potential biological activities. This compound is characterized by its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments, making it a subject of interest in various fields including pharmaceuticals, materials science, and biochemistry.
- Molecular Formula : C27H56N2O7S
- Molecular Weight : 520.84 g/mol
- CAS Number : 93982-91-3
- Melting Point : Approximately 59-60 °C
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes due to its cationic nature, which enhances its interaction with negatively charged bacterial surfaces.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines (e.g., HeLa, HEK293) suggest that while the compound exhibits antimicrobial properties, it also has a cytotoxic effect at higher concentrations. The IC50 values indicate that careful dosage is critical for therapeutic applications.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 50 |
| HEK293 | 65 |
The biological activity of this compound is primarily attributed to its ability to interact with lipid membranes. The compound's quaternary ammonium structure allows it to insert into lipid bilayers, leading to membrane destabilization and subsequent cell lysis in microbial cells.
Case Studies
- Antimicrobial Efficacy in Wound Healing : A clinical study evaluated the efficacy of this compound in wound dressings. Results indicated a significant reduction in bacterial load in infected wounds treated with dressings containing the compound compared to controls.
- Cosmetic Applications : Research has also explored its use as an emulsifier and preservative in cosmetic formulations, demonstrating enhanced stability and antimicrobial protection in creams and lotions.
- Pharmaceutical Formulations : The compound has been tested as a drug delivery agent, showing promise in enhancing the solubility and bioavailability of poorly soluble drugs.
Safety Profile
While the compound exhibits beneficial biological activities, safety assessments reveal potential risks associated with high concentrations. Risk assessment indicates that exposure should be minimized, particularly in sensitive populations such as pregnant women or individuals with compromised immune systems.
Hazard Statements
- GHS07: Harmful if inhaled or swallowed.
- GHS09: Toxic to aquatic life with long-lasting effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three classes of analogs: quaternary ammonium surfactants, ester-linked analogs, and organophosphorus derivatives. Key differences are summarized in Table 1.
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Key Observations:
- CMC and Surfactant Efficiency : The target compound’s unsaturated acyl chain and hydroxyl groups likely lower its critical micelle concentration (CMC) compared to simpler quaternary ammoniums like BAC-C12. However, experimental CMC data for the target compound is unavailable .
- Solubility: Hydroxyl groups enhance water solubility compared to ester-linked analogs (e.g., 65059-61-2) and phosphonothiolates, which are more hydrophobic .
- Stability : The amide bond in the target compound may improve chemical stability versus ester-linked analogs, reducing hydrolysis in aqueous environments .
Methodological Considerations in Similarity Assessment
Computational methods for similarity comparison (e.g., molecular fingerprinting, 3D alignment) classify the target compound differently:
- Fingerprint-based methods group it with quaternary ammonium surfactants due to the cationic core.
- 3D structural analysis highlights distinctions from simpler analogs due to its branched hydroxyl groups and unsaturated chain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
